4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

Description

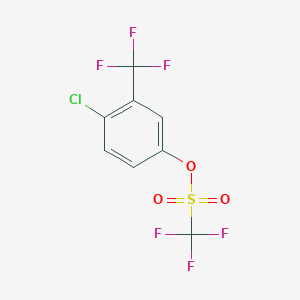

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is a sulfonate ester characterized by a phenyl ring substituted with a chlorine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3). The trifluoromethanesulphonate (-OSO₂CF₃) group is attached to the phenyl ring, forming a stable sulfonate ester. This compound is widely utilized in organic synthesis as an electrophilic reagent, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its superior leaving group ability imparted by the electron-withdrawing substituents (Cl and CF₃) and the triflate group .

Key Properties (estimated):

Structure

3D Structure

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O3S/c9-6-2-1-4(3-5(6)7(10,11)12)18-19(16,17)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRXMOUXEBTAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the reaction of 4-Chloro-3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled environments helps in maintaining consistent quality and yield. The raw materials are typically sourced from reliable suppliers to ensure the purity and consistency required for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The chloro and trifluoromethyl groups on the phenyl ring can direct electrophilic substitution to specific positions on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

Nucleophilic Substitution: Products include substituted phenyl derivatives where the trifluoromethanesulphonate group is replaced by the nucleophile.

Electrophilic Aromatic Substitution: Products include various substituted phenyl compounds depending on the electrophile used.

Scientific Research Applications

Trifluoromethylation Reactions

One of the primary applications of 4-chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is as a trifluoromethylating agent . Trifluoromethylation is crucial for introducing the trifluoromethyl group () into organic compounds, which enhances their biological activity and stability. The compound can be utilized to form C–CF bonds through various mechanisms, including:

- Electrophilic Trifluoromethylation : The compound acts as an electrophile in reactions with nucleophiles, facilitating the formation of trifluoromethylated products .

- Nucleophilic Substitution Reactions : It can participate in nucleophilic substitutions where the triflate group serves as an excellent leaving group, allowing for the functionalization of various substrates .

Synthesis of Pharmaceuticals

The incorporation of the trifluoromethyl group into drug molecules significantly influences their pharmacological properties. For instance, compounds containing this group have been shown to enhance lipophilicity and metabolic stability. Several FDA-approved drugs utilize this moiety for improved efficacy . The synthesis pathways often involve:

- Formation of Triflates : The triflate can be used to convert alcohols and amines into their corresponding triflate derivatives, which can then undergo further reactions to yield active pharmaceutical ingredients (APIs) .

Drug Development

The presence of the trifluoromethyl group in drug candidates has been associated with increased potency and selectivity. For example, studies have demonstrated that drugs with this functional group exhibit enhanced inhibition of certain enzymes involved in disease pathways . The ability to introduce this group through this compound makes it a valuable tool in drug design.

Case Studies

A notable case study involves the development of novel anti-cancer agents where the incorporation of trifluoromethyl groups led to improved binding affinity to target proteins. These modifications were achieved using this compound as a key intermediate in synthetic pathways .

Organic Electronics

In material science, compounds like this compound are being explored for their potential applications in organic electronics and photovoltaics. Its role as a precursor in the synthesis of advanced materials for solar cells has been documented, showing promise in enhancing efficiency through better charge transport properties .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Trifluoromethylation reactions | Enhances biological activity and stability |

| Pharmaceutical Development | Synthesis of APIs | Increased potency and selectivity |

| Material Science | Precursor for organic electronic materials | Improved efficiency in solar cells |

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring. This makes the compound highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile it interacts with.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate with structurally related sulfonate esters:

| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Key Reactivity Features | Stability/Solubility |

|---|---|---|---|---|

| This compound | 4-Cl, 3-CF₃, 1-OSO₂CF₃ | ~316.5 | High reactivity in cross-coupling; EWG-enhanced | Moisture-sensitive; soluble in THF, DCM |

| Phenyl trifluoromethanesulphonate | H (parent phenyl) | ~230.1 | Moderate reactivity; requires harsher conditions | Less stable; similar solubility |

| 4-Nitrophenyl trifluoromethanesulphonate | 4-NO₂, 1-OSO₂CF₃ | ~287.2 | High reactivity (NO₂ as strong EWG) | Low thermal stability; polar solvents |

| 3-Trifluoromethylphenyl methanesulphonate | 3-CF₃, 1-OSO₂CH₃ | ~244.6 | Lower leaving group ability (mesylate vs. triflate) | More stable; hydrophilic |

| Tosylate (p-toluenesulfonate) | 4-CH₃, 1-OSO₂C₆H₄CH₃ | ~172.2 (base) | Low reactivity; used in stable prodrugs | High stability; aqueous solubility |

Reactivity and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The Cl and CF₃ substituents on the phenyl ring synergistically enhance the electrophilicity of the sulfonate group, making the compound more reactive than non-substituted aryl triflates (e.g., phenyl triflate) .

- Triflate vs. Mesylate/Tosylate : The trifluoromethanesulphonate group (-OSO₂CF₃) is a stronger leaving group than mesylates (-OSO₂CH₃) or tosylates (-OSO₂C₆H₄CH₃) due to the electron-withdrawing nature of the CF₃ group, which stabilizes the transition state during nucleophilic displacement .

Stability and Handling

- Moisture Sensitivity : Like trifluoromethanesulfonyl chloride (boiling point: 29–32°C ), the target compound is moisture-sensitive but more stable than sulfonyl chlorides due to its esterified form.

- Thermal Stability : Superior to 4-nitrophenyl triflate, which decomposes at elevated temperatures due to the destabilizing nitro group.

Research Findings and Case Studies

- Suzuki-Miyaura Coupling : In a 2023 European patent application, a derivative of this compound was employed to synthesize ethyl N-[4-chloro-3-(imidazolyl)phenyl]carbamates, achieving >90% yield under palladium catalysis .

- Comparative Reactivity : Kinetic studies show that the target compound reacts 5–10× faster in cross-coupling reactions than phenyl mesylates, attributed to the CF₃ group’s electron-withdrawing effect .

Biological Activity

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is an organic compound notable for its unique chemical structure, which includes both chloro and trifluoromethyl groups on a phenyl ring, as well as a trifluoromethanesulphonate group. This composition imparts distinctive properties that are relevant in various biological contexts.

The compound is characterized by several key features that influence its biological activity:

- Electronegativity and Reactivity : The presence of fluorine atoms increases the compound's electronegativity, enhancing its reactivity in nucleophilic substitution reactions due to the trifluoromethanesulphonate group acting as an excellent leaving group .

- Lipophilicity : The molecular structure contributes to its lipophilicity, affecting how the compound interacts with biological membranes and cellular components.

Types of Reactions

- Nucleophilic Substitution : The trifluoromethanesulphonate group allows for efficient nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

- Electrophilic Aromatic Substitution : The chloro and trifluoromethyl groups direct electrophilic substitution to specific positions on the phenyl ring, which can be exploited in medicinal chemistry.

Scientific Research Applications

This compound has been utilized in various scientific fields:

- Organic Synthesis : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where its reactivity is crucial for constructing complex molecules .

- Medicinal Chemistry : Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity profile. It has been investigated for its ability to inhibit enzymes and modify proteins, which could lead to novel drug development .

- Material Science : The compound is being studied for applications in developing advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Toxicity and Safety

Research indicates that this compound exhibits acute toxicity. For instance:

- Oral Toxicity : It has been classified as harmful if swallowed, indicating potential risks associated with ingestion.

- Dermal Toxicity : The compound is also harmful upon skin contact, necessitating careful handling in laboratory settings .

Comparative Analysis

In comparison to similar compounds such as 4-Chloro-3-(trifluoromethyl)phenyl isocyanate and 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, the trifluoromethanesulphonate derivative stands out due to its superior leaving group properties. This enhances its utility in nucleophilic substitution reactions compared to other functional groups .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethanesulphonate group | Intermediate in drug synthesis |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Isocyanate functional group | Potential enzyme inhibitor |

| 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | Isothiocyanate functional group | Investigated for biological activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate?

- Methodology : The synthesis typically involves sulfonylation of the corresponding phenol derivative. For analogous compounds, trifluoromethanesulfonic acid derivatives (e.g., triflic anhydride) are used under anhydrous conditions in aprotic solvents like THF or dichloromethane. Triethylamine is often added to neutralize HCl byproducts . Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress, with purification achieved through column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and trifluoromethyl group integration.

- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns (e.g., loss of the triflate group) .

- Elemental analysis to ensure stoichiometric consistency.

Q. What are the common applications of this compound in organic synthesis?

- Methodology : The triflate group acts as a superior leaving group, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, in palladium-catalyzed couplings, the triflate moiety facilitates aryl-aryl bond formation under mild conditions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the aryl triflate in SNAr reactions?

- Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the aryl ring by inductively withdrawing electron density, accelerating SNAr. Computational studies (DFT) can model charge distribution and predict regioselectivity. Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

- Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) .

Q. What challenges arise in stabilizing this compound under aqueous conditions?

- Stability Analysis : The triflate group is hydrolytically sensitive. Investigate degradation pathways via LC-MS under controlled pH and humidity. Use accelerated stability testing (40°C/75% RH) to identify degradation products like the corresponding phenol .

- Mitigation Strategies : Store the compound under inert atmosphere (argon) with molecular sieves. Avoid protic solvents during synthesis .

Q. How can computational chemistry aid in predicting the compound’s behavior in catalytic systems?

- Methodology : Perform molecular docking or MD simulations to study interactions with catalytic metal centers (e.g., Pd, Cu). Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity in cross-coupling reactions .

Q. Are there contradictions in reported synthetic yields for derivatives of this compound?

- Data Reconciliation : Discrepancies often stem from variations in solvent purity, catalyst loading, or workup procedures. For example, reports 3-day reaction times for phosphazene derivatives in THF, while shorter durations in DMF may improve yields. Systematically replicate published protocols with controlled variables to identify optimal conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl).

- Neutralize waste with sodium bicarbonate before disposal .

Pharmacological Relevance

Q. Has this compound been explored in drug discovery contexts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.